Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-thiophen-3-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)11-4-2-8(6-11)9-3-5-14-7-9/h3,5,7-8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRMGUVOPGFSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate has shown considerable promise in medicinal chemistry due to its potential biological activities. The compound's structure allows for interactions with various biological targets, which can lead to pharmacological effects. Preliminary studies indicate that it may modulate the activity of enzymes or receptors through mechanisms such as hydrogen bonding and π-π interactions facilitated by its thiophene and pyrrolidine moieties.
- Antagonistic Properties : Research has demonstrated that compounds similar to this compound can act as antagonists in neuropeptide systems, potentially influencing stress responses and appetite control .
- Enzyme Interaction : Interaction studies suggest that this compound may bind to enzymes involved in metabolic pathways, which is crucial for drug metabolism .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for creating complex structures.
Synthetic Pathways
This compound can be synthesized through multi-step organic reactions, with specific conditions optimized for high yields and purity. Common synthetic routes include:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid.
- Reduction : The thiophenic group may be reduced to a thiol.
- Substitution Reactions : The tert-butyl group can be replaced with other alkyl groups using strong bases .
Case Studies
Several studies highlight the applications of this compound and its derivatives:
Anticonvulsant Activity
A focused series of pyrrolidine derivatives, including those related to this compound, were evaluated for their antiseizure properties. Compounds demonstrated significant efficacy in preclinical models, suggesting potential therapeutic applications in epilepsy treatment .
Phosphodiesterase Inhibition
Research into structurally similar compounds has revealed their potential as phosphodiesterase inhibitors, which are critical for treating erectile dysfunction and pulmonary hypertension. The binding patterns observed suggest that this compound could follow similar pathways .
Mechanism of Action
The mechanism of action of Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate ()
- Structural Differences :
- Physicochemical Properties :
- Functional Implications :
- The tosyl group enhances stability and facilitates purification, whereas the oxo group may influence hydrogen-bonding interactions.
tert-Butyl Pyrrolidine-1-Carboxylate Derivatives ()
- Structural Differences :
- Physicochemical Properties :
Pyrrolidine-2,5-Dione Derivatives ()
- Structural Differences: Compounds such as 1-phenylamino-3-phenylpyrrolidine-2,5-dione replace the carboxylate with dione and aryl groups.
- Functional Implications: The dione moiety introduces hydrogen-bonding sites, correlating with anticonvulsant activity in MES and sc Met tests .
Thiophene-Containing Pyrazolo-Pyrimidine Derivatives ()
- Structural Differences: Example 62 in includes a pyrazolo-pyrimidine core fused with chromenone and fluorophenyl groups, with thiophene at position 2 (vs. 3 in the target compound).
Comparative Analysis Table
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., carboxylates, halogens) enhance stability and reactivity, while bulky groups (e.g., tert-butyl, tosyl) improve crystallinity .
- Thiophene positioning (2-yl vs. 3-yl) modulates electronic properties and biological interactions .
Synthetic Challenges :
- Enantioselective synthesis (as in ) may be required for the target compound if chirality impacts function.
Biological Activity
Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₁O₂S
- Molecular Weight : 225.29 g/mol
The compound features a pyrrolidine ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial, anti-inflammatory, and neuroprotective agent.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial properties. For instance, a study evaluating various thiophene derivatives found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as effective antibacterial agents .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Thiophene Derivative A | 3.12 | Staphylococcus aureus |
| Thiophene Derivative B | 12.5 | Escherichia coli |
Anti-inflammatory Properties
In preclinical studies, this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This was evidenced in assays where the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . Such properties suggest its potential application in treating inflammatory diseases.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have shown promising results in models of neurodegeneration. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound's mechanism appears to involve the modulation of antioxidant pathways, enhancing cellular resilience against neurotoxic insults .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Modulation : It could potentially act on neurotransmitter receptors, contributing to its neuroprotective effects.
- Oxidative Stress Reduction : By enhancing antioxidant defenses, it mitigates cellular damage from reactive oxygen species (ROS).
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiophene derivatives, including this compound, demonstrated significant antimicrobial activity against clinical isolates of bacteria. The study concluded that modifications to the thiophene ring could enhance efficacy against resistant strains .
Case Study 2: Neuroprotection in Animal Models
In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest that the compound may offer therapeutic benefits in neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling, protection/deprotection, and purification. For example:
- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophene moiety to the pyrrolidine core. Reagents like Pd(PPh₃)₄ and Cs₂CO₃ in dioxane are effective .
- Esterification : Methyl ester formation can be achieved via acid-catalyzed esterification (e.g., HCl in methanol) or using coupling agents like DCC for carboxylate activation .
- Optimization : Control temperature (0–80°C), solvent polarity (THF, DCM), and stoichiometry. Column chromatography (e.g., hexane/ethyl acetate gradients) ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (J-values) distinguish axial/equatorial substituents on the pyrrolidine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound's reactivity and biological activity?
Methodological Answer:
- Reactivity : Stereoelectronic effects (e.g., axial vs. equatorial substituents) alter nucleophilic attack sites. For instance, axial ester groups may hinder ring-opening reactions .
- Biological Activity : Enantiomers can exhibit differential binding to enzymes or receptors. Use chiral HPLC to separate enantiomers and assess activity via biochemical assays (e.g., IC₅₀ measurements) .
- Case Study : (3R,4S)-configured analogs showed 10-fold higher binding affinity to serotonin receptors compared to (3S,4R) isomers in a 2024 study .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to protein targets (e.g., kinases). Validate with co-crystallization data if available .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .
- QM/MM Calculations : Study reaction mechanisms (e.g., ester hydrolysis) at the active site of hydrolases using Gaussian or ORCA .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX or Mercury software for crystal structure refinement .
- NOE Experiments : 2D NOESY NMR identifies spatial proximities between protons, clarifying ring puckering in pyrrolidine .
- Case Study : A 2025 study resolved discrepancies between NMR (predicted equatorial substituent) and X-ray (axial) data by identifying solvent-induced conformational changes .
Q. What strategies mitigate side reactions during functionalization of the thiophene moiety?
Methodological Answer:
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during thiophene sulfonation or halogenation .
- Catalyst Selection : Employ CuI for Sonogashira coupling to avoid homocoupling of thiophene-alkynes .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve selectivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
